N-cyclopropyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions. For instance, one compound with antiproliferative activity was synthesized by condensing specific carboxylic acid with morpholino-indazolamine, prepared from difluorobenzonitrile by amination and cyclization (Lu et al., 2021). Another approach involves the interaction of chloropropyl benzamide with morpholine, highlighting the versatility in synthetic routes for related benzamide derivatives (Donskaya et al., 2004).
Molecular Structure Analysis
Crystal and molecular structure analyses reveal the geometric and electronic features critical for the compound's activity. For example, the crystal structure of a related compound provided insights into its inhibitory activity against cancer cell lines, with significant implications for molecular design (Lu et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of benzamide derivatives are influenced by their functional groups. Sulfamoyl benzamide derivatives, for example, have been synthesized as selective inhibitors, showcasing the importance of sulfonamide and carboxamide functionalities in modulating biological activity (Zaigham et al., 2023).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are critical for the compound's application. These properties are determined by the molecular structure and the presence of functional groups.
Chemical Properties Analysis
Chemical properties such as acidity, basicity, reactivity with other chemical agents, and stability under various conditions are pivotal. For instance, the synthesis and biological evaluation of sulfamoyl benzamide derivatives highlight the role of specific substituents in enhancing inhibitory activity against target enzymes (Zaigham et al., 2023).
Mechanism of Action
Target of Action
The primary target of N-cyclopropyl-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a serine/threonine kinase, which is an essential component of the MAP kinase signal transduction pathway .
Mode of Action
It is likely that it interacts with its target, mapk14, leading to changes in the phosphorylation state of the kinase and its downstream targets .
Biochemical Pathways
Given its target, it is likely involved in the map kinase signal transduction pathway . This pathway plays a crucial role in various cellular processes, including cell growth, differentiation, and response to external stress.
Result of Action
Given its target, it may influence cellular processes regulated by the MAP kinase pathway, potentially affecting cell growth, differentiation, and stress responses .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-cyclopropyl-4-methoxy-3-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-21-13-5-2-11(15(18)16-12-3-4-12)10-14(13)23(19,20)17-6-8-22-9-7-17/h2,5,10,12H,3-4,6-9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYGUFUJFXNXBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CC2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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